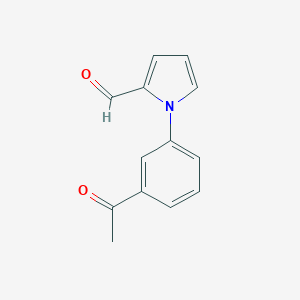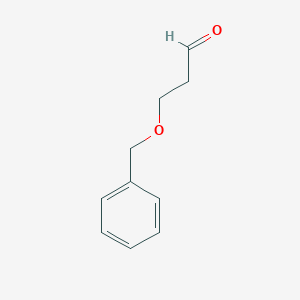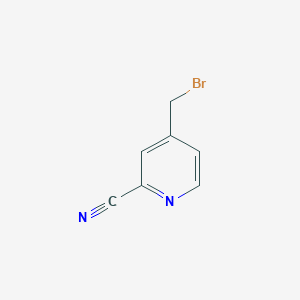
1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde is an organic compound that features a pyrrole ring substituted with a 3-acetylphenyl group and a formyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde typically involves the condensation of 3-acetylbenzaldehyde with pyrrole under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product. The reaction mixture is usually refluxed in a suitable solvent like ethanol or toluene for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and catalysts, can make the industrial synthesis more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the acetyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: 1-(3-Carboxyphenyl)-1H-pyrrole-2-carbaldehyde.
Reduction: 1-(3-Hydroxymethylphenyl)-1H-pyrrole-2-carbaldehyde.
Substitution: 1-(3-Substituted phenyl)-1H-pyrrole-2-carbaldehyde derivatives
Aplicaciones Científicas De Investigación
1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes
Mecanismo De Acción
The mechanism of action of 1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
- 1-(4-Acetylphenyl)-1H-pyrrole-2-carbaldehyde
- 1-(3-Acetylphenyl)-1H-pyrrole-3-carbaldehyde
- 1-(3-Acetylphenyl)-1H-pyrrole-2-carboxylic acid
Comparison: 1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 1-(4-Acetylphenyl)-1H-pyrrole-2-carbaldehyde, the meta-substitution in this compound may result in different steric and electronic effects, leading to distinct reaction pathways and biological interactions .
Propiedades
Número CAS |
156496-72-9 |
|---|---|
Fórmula molecular |
C13H11NO2 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
1-(3-acetylphenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-10(16)11-4-2-5-12(8-11)14-7-3-6-13(14)9-15/h2-9H,1H3 |
Clave InChI |
DGWLINDLXCXUCI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)N2C=CC=C2C=O |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)N2C=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE](/img/structure/B121181.png)

![Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B121185.png)





![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid](/img/structure/B121205.png)
![Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B121207.png)


![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;dihydrochloride](/img/structure/B121215.png)
